1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural elements include:
- A 3-benzyl substituent on the pyrimidine ring, enhancing hydrophobic interactions with target proteins.
- A piperidine-4-carboxamide moiety linked to a 4-fluorophenylmethyl group, which improves solubility and bioavailability while maintaining lipophilicity.
- The 4-fluorophenyl group contributes to metabolic stability and binding affinity through halogen bonding .
The compound is hypothesized to target kinase enzymes or DNA-processing proteins, given structural similarities to known inhibitors (e.g., chromeno-pyrimidines and pyrazolo-pyrimidines) . Its design balances aromaticity, solubility, and steric bulk, making it a candidate for anticancer or antimicrobial applications.
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c27-21-8-6-18(7-9-21)16-28-24(32)20-10-13-30(14-11-20)26-29-22-12-15-34-23(22)25(33)31(26)17-19-4-2-1-3-5-19/h1-9,12,15,20H,10-11,13-14,16-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOVULYAKRFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. .
Biological Activity
The compound 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure combining elements from thienopyrimidine and piperidine moieties. Its molecular formula is C₂₃H₂₄FN₃O₂S, with a molecular weight of approximately 425.52 g/mol. The presence of the thieno[3,2-d]pyrimidine core is significant as it is known for various biological activities including anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The potential of this compound as an antibacterial agent could be attributed to its ability to inhibit bacterial growth by interfering with metabolic pathways.
Anticancer Properties
The anticancer activity of thienopyrimidine derivatives has been widely documented. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, Mannich bases derived from similar structures have shown promising results against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound is also investigated for its enzyme inhibitory activities. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. These activities are crucial in the context of treating conditions like Alzheimer's disease and managing urea levels in patients with renal impairment . The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile, enhancing its therapeutic potential.
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against multiple bacterial strains. The results indicated that compounds similar to our target exhibited varying degrees of effectiveness, with some showing significant inhibition zones in agar diffusion tests .
- Anticancer Activity Assessment : A recent study focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. The IC50 values were determined using MTT assays, revealing that certain derivatives had IC50 values lower than 5 μg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .
The biological activity of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes : By inhibiting enzymes such as AChE, the compound may enhance neurotransmitter levels in synaptic clefts, potentially improving cognitive function.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives (Table 1) to highlight key differences in substituents, core systems, and inferred biological properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
In contrast, the chromeno-pyrimidine system () introduces fused aromatic rings, enhancing planarity for DNA interaction but reducing solubility .
Substituent Effects: The 3-benzyl group on the pyrimidine ring distinguishes the target compound from ’s derivative, which has a 7-(3-methylphenyl) group. This positional difference may influence steric interactions with enzyme active sites.
Pharmacokinetic Considerations :
- Piperidine-4-carboxamide linkages (target compound and ) enhance solubility compared to nitro or thioxo groups (), which may limit oral bioavailability .
- Fluorine atoms in the target compound and ’s derivatives improve metabolic stability by resisting oxidative degradation .
Research Findings and Implications
- Synthetic Routes: The target compound likely employs EDC/HOBt-mediated amide coupling (similar to and ) for the piperidine-carboxamide linkage, followed by cyclization to form the thienopyrimidinone core .
- Computational Predictions: Molecular docking studies (inferred from ) suggest the thienopyrimidinone core’s planar structure facilitates interactions with ATP-binding pockets in kinases, while the benzyl group occupies hydrophobic subpockets .
- Biological Potential: While explicit activity data are absent in the evidence, structural analogs (e.g., chromeno-pyrimidines) exhibit antitumor and antimicrobial effects, supporting further testing of the target compound .
Q & A
Q. What are the key synthetic routes for synthesizing this thieno[3,2-d]pyrimidine-piperidine hybrid compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,2-d]pyrimidine core. A common approach includes coupling thieno[3,2-d]pyrimidine derivatives with functionalized piperidine intermediates. For example, the piperidine-4-carboxamide moiety is introduced via amidation reactions using activated esters (e.g., EDC·HCl and HOBt) under nitrogen atmosphere. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >60% .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including the benzyl, fluorophenyl, and piperidine substituents.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 491.2) and purity (>95%).
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the thienopyrimidine core .
Q. What primary biological targets or pathways are associated with this compound?
The compound is a potent inhibitor of protein kinases, notably targeting the AKT pathway, which regulates cell survival and proliferation. In vitro assays (e.g., kinase inhibition IC₅₀ < 100 nM) and cellular models (e.g., cancer cell lines) are used to validate activity. The fluorophenyl and benzyl groups enhance target binding affinity .
Advanced Research Questions
Q. How can structural modifications improve the pharmacokinetic profile of this compound?
Rapid in vivo clearance is a known challenge for piperidine-4-carboxamides. Strategies include:
Q. How can researchers resolve discrepancies in kinase inhibition data across different experimental models?
Contradictions may arise from assay conditions (e.g., ATP concentration, cell type variability). Mitigation strategies:
- Orthogonal Assays : Combine biochemical (e.g., FRET-based) and cellular (e.g., Western blot for phosphorylated AKT) assays.
- Structural Dynamics Analysis : Molecular dynamics simulations predict binding mode variations under different pH or co-factor conditions .
Q. What computational methods are recommended to predict binding affinity and selectivity for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with AKT1 (PDB: 3O96). Focus on hydrogen bonding with Glu234 and hydrophobic contacts with the benzyl group.
- Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) to prioritize analogs .
Q. How do substituent variations on the thienopyrimidine core impact bioactivity?
Comparative studies using analogs reveal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
